molecular formula C16H16ClF3N2O2 B2760031 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine CAS No. 1223498-50-7

4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine

Cat. No.: B2760031
CAS No.: 1223498-50-7
M. Wt: 360.76
InChI Key: IEMJDGAUPKXAFK-GHMZBOCLSA-N
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Description

4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine (CAS 1223498-50-7) is a high-value chiral pyrimidine building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C16H16ClF3N2O2 and a molecular weight of 360.76, is characterized by its specific (1R,2R) stereochemistry, which is critical for its biological activity and application in asymmetric synthesis . The presence of both a chlorine atom and a trifluoromethyl group on the pyrimidine ring makes it a versatile and reactive intermediate for further functionalization, particularly in the synthesis of more complex active pharmaceutical ingredients (APIs) . Its primary research application is as a key synthetic intermediate in the development of potential therapeutic agents. Patents and scientific literature indicate that closely related pyrimidine derivatives function as potent inhibitors of Cyclin-Dependent Kinases (CDKs) . CDKs are a family of enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of various cancers . Consequently, this compound is a critical precursor in projects aimed at discovering new antineoplastic (anti-cancer) treatments . The mechanism of action for the final active compounds derived from this intermediate typically involves targeting the ATP-binding site of specific CDKs, thereby inhibiting kinase activity and inducing cell cycle arrest in proliferating cancer cells . Supplied with a minimum purity of 97%, this product is intended for research and development purposes in laboratory settings only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-4-[(2R,3R)-3-phenylmethoxybutan-2-yl]oxy-5-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O2/c1-10(23-9-12-6-4-3-5-7-12)11(2)24-14-13(16(18,19)20)8-21-15(17)22-14/h3-8,10-11H,9H2,1-2H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMJDGAUPKXAFK-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable pyrimidine derivative is reacted with a trifluoromethylating agent under controlled conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce a benzaldehyde derivative.

Scientific Research Applications

Anticancer Activity

4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine has been identified as a potential cyclin-dependent kinase (CDK) inhibitor. CDKs are essential for cell cycle regulation, and their inhibition can lead to anti-cancer effects. Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-tumor agent.

Case Study: In Vitro Testing
In studies involving several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer), the compound demonstrated varying degrees of cytotoxicity. The results indicated that while it showed promise, it was less potent than established chemotherapeutics like doxorubicin .

Antifungal and Insecticidal Properties

Recent studies have evaluated the antifungal and insecticidal activities of pyrimidine derivatives similar to this compound. Compounds synthesized with similar structures exhibited antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds showing inhibition rates comparable to commercial fungicides .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismInhibition Rate (%)
Compound AB. cinerea96.76
Compound BS. sclerotiorum82.73
Compound CC. gloeosporioides69.75

Mechanism of Action

The mechanism of action of 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and metabolic stability . The chloro group can participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine derivatives with chloro and trifluoromethyl substituents are widely explored in medicinal and synthetic chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features Reference
4-[(1R,2R)-2-Benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine C₁₆H₁₆ClF₃N₂O₂ - (1R,2R)-benzyloxypropoxy
- 2-Cl, 5-CF₃
360.76 Stereospecific side chain; high lipophilicity
2-Chloro-5-(trifluoromethyl)pyrimidine C₅H₂ClF₃N₂ - 2-Cl, 5-CF₃ 180.53 Minimalist scaffold; used as a building block
4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one C₉H₁₁Cl₂N₃O₄ - 4-amino, 2-oxo
- Dichlorinated tetrahydrofuran
296.1 Antiviral potential; nucleoside analog
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C₂₀H₁₂Cl₂F₄N₃ - Pyrazolo-pyrimidine fused core
- 7-CF₃, 2,4-dichlorophenyl
444.14 Antitrypanosomal activity; purine analog
5-Fluoro-2',3'-dideoxycytidine C₉H₁₂FN₃O₃ - 5-fluoro, 2-oxo
- Dideoxyribose
229.21 Antiretroviral activity; modified nucleoside

Key Findings from Comparative Analysis

Substituent Positioning and Bioactivity: The 2-chloro-5-trifluoromethyl motif (common in all compounds) enhances electrophilicity and metabolic stability, making it valuable in kinase inhibitors and antiviral agents .

Structural Complexity and Applications :

  • Fused-ring systems (e.g., pyrazolo[1,5-a]pyrimidine in ) exhibit enhanced binding to purine receptors but suffer from synthetic complexity .
  • Nucleoside analogs (e.g., and ) prioritize modifications at the sugar moiety for antiviral activity, whereas the target compound’s benzyloxypropoxy chain may enhance membrane permeability .

Physicochemical Properties :

  • The target compound’s high molecular weight (360.76) and logP (predicted ~3.5) suggest moderate solubility but strong lipid bilayer penetration, contrasting with smaller analogs like 2-chloro-5-(trifluoromethyl)pyrimidine (MW: 180.53), which prioritize reactivity over bioavailability .

Commercial Availability :

  • The target compound is marketed as a research intermediate , whereas analogs like 5-fluoro-2',3'-dideoxycytidine are advanced candidates with documented therapeutic applications .

Biological Activity

The compound 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative notable for its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. Its structure includes a chloro group and a trifluoromethyl substituent, alongside a benzyloxy and propoxy side chain, which contribute to its unique pharmacological properties.

  • Molecular Formula : C₁₆H₁₆ClF₃N₂O₂
  • CAS Number : 1223498-50-7
  • Structural Features :
    • Pyrimidine ring with chloro and trifluoromethyl groups.
    • Benzyloxy and propoxy substituents enhancing solubility and bioactivity.

The primary mechanism of action for this compound is its role as a CDK inhibitor. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to significant anti-cancer effects. The compound's ability to bind to CDK enzymes disrupts the cell cycle progression in cancer cells, leading to apoptosis.

Anticancer Properties

Research indicates that This compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast Cancer)12.5
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

These values indicate that the compound has promising activity against these cancer types, suggesting its potential as an anti-tumor agent.

Mechanistic Studies

Interaction studies have focused on understanding how this compound binds to CDKs. For example, molecular docking simulations have shown strong binding affinities to CDK2 and CDK4, which are pivotal in regulating the G1-S transition in the cell cycle. This binding leads to the inhibition of kinase activity, thereby preventing cell division in cancer cells.

Case Studies

A notable case study involved the administration of this compound in vitro against various human cancer cell lines. The results indicated not only a reduction in cell viability but also an increase in apoptotic markers such as caspase activation and PARP cleavage, further supporting its role as an effective anticancer agent.

Comparative Analysis with Similar Compounds

The unique structural features of This compound allow it to exhibit enhanced potency compared to structurally similar compounds. The following table highlights comparisons with other pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-(trifluoromethyl)pyrimidineChloro and trifluoromethyl groupsPotential CDK inhibition
4-(Benzyloxy)-5-fluoropyrimidineFluoro group instead of trifluoromethylAntitumor activity
4-Amino-5-(trifluoromethyl)pyrimidineAmino substituent at position 4Antiviral properties

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., dichloromethane or DMSO for intermediate stability) and temperature control (e.g., 0–5°C for sensitive steps like chlorination). Catalytic agents, such as trifluoromethylation catalysts, and purification via column chromatography (silica gel, hexane/EtOAc gradients) are critical. Reaction progress should be monitored using HPLC or LC-MS to identify byproducts .

Q. How can the stereochemistry and crystal structure of this compound be validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For stereochemical confirmation, compare experimental dihedral angles (e.g., C–N–N–C torsion angles) with density functional theory (DFT)-optimized structures. NMR coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations can further validate spatial arrangements .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability testing in different solvents (e.g., DMSO, MeOH) and temperatures (-20°C to 25°C) is essential. Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect hydrolytic or oxidative byproducts. Protect from light if the trifluoromethyl group shows UV sensitivity .

Q. How can researchers assess the reactivity of the chloro and trifluoromethyl groups in nucleophilic substitution reactions?

  • Methodological Answer : Kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, acetonitrile) at controlled temperatures. Monitor reaction progress via 19F^{19}\text{F} NMR to track trifluoromethyl group retention. Computational modeling (e.g., DFT for transition-state analysis) can predict regioselectivity .

Advanced Research Questions

Q. What experimental design strategies are recommended for evaluating biological activity, such as kinase inhibition?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with analogs (e.g., replacing benzyloxy with methoxy). Employ fluorescence-based kinase assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM). Pair with molecular docking (AutoDock Vina) using X-ray-derived ligand conformations to validate binding modes .

Q. How can contradictions in spectral data (e.g., 13C^{13}\text{C} NMR shifts vs. DFT predictions) be resolved?

  • Methodological Answer : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) and tautomeric equilibria. Use dynamic NMR to detect slow-exchange processes. Validate DFT parameters (e.g., solvent model, basis set) against known crystal structures. Cross-check with 2D NMR (HSQC, HMBC) for ambiguous assignments .

Q. What computational approaches are effective for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and free-energy perturbation (FEP) to assess binding affinities. Use QM/MM hybrid methods for electronic interactions involving the trifluoromethyl group. Validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can researchers design comparative studies to evaluate the impact of stereoisomerism on pharmacological properties?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. Compare pharmacokinetic profiles (e.g., plasma stability, CYP450 metabolism) using LC-MS/MS. Test in vitro selectivity against off-target receptors (e.g., GPCR panels) .

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